molecular formula C26H26N2O3S B7680952 4-[(4-tert-butylphenoxy)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

4-[(4-tert-butylphenoxy)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B7680952
M. Wt: 446.6 g/mol
InChI Key: FPFKYZARZDOMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-tert-butylphenoxy)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound with potential applications in scientific research. This compound is often referred to as BMBMT or BMBMT-1. It is a benzamide derivative that has been synthesized through a multi-step process. BMBMT has been found to have various biological activities, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of BMBMT is not fully understood. However, it has been proposed that BMBMT may act by modulating various signaling pathways involved in inflammation and cancer. BMBMT has also been found to inhibit the activity of certain enzymes involved in the growth of bacteria and viruses.
Biochemical and Physiological Effects:
BMBMT has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the proliferation of cancer cells. BMBMT has also been found to inhibit the growth of certain bacteria and viruses. Additionally, BMBMT has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

BMBMT has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. BMBMT has also been found to have low toxicity in vitro. However, BMBMT has certain limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several potential future directions for research on BMBMT. One area of interest is the development of BMBMT derivatives with improved activity and selectivity. Additionally, BMBMT could be studied further for its potential use in the treatment of neurodegenerative diseases. Finally, the mechanism of action of BMBMT could be further elucidated to better understand its biological effects.

Synthesis Methods

The synthesis of BMBMT involves several steps. The first step involves the reaction of 4-tert-butylphenol with formaldehyde to produce 4-tert-butylphenoxyacetaldehyde. This intermediate is then reacted with 6-methoxy-1,3-benzothiazol-2-amine to produce the final product, BMBMT. The synthesis of BMBMT has been optimized to improve yield and purity.

Scientific Research Applications

BMBMT has been found to have various biological activities, making it a promising candidate for scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. BMBMT has also been found to inhibit the growth of certain bacteria and viruses. Additionally, BMBMT has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-[(4-tert-butylphenoxy)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3S/c1-26(2,3)19-9-11-20(12-10-19)31-16-17-5-7-18(8-6-17)24(29)28-25-27-22-14-13-21(30-4)15-23(22)32-25/h5-15H,16H2,1-4H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFKYZARZDOMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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